1-Benzoyl-4-(3-phenoxybenzyl)piperazine
Description
1-Benzoyl-4-(3-phenoxybenzyl)piperazine is a piperazine derivative characterized by a benzoyl group at the 1-position and a 3-phenoxybenzyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antihistamines, and antimicrobial agents . This compound’s unique substitution pattern distinguishes it from other piperazine-based molecules, warranting detailed comparative analysis.
Properties
Molecular Formula |
C24H24N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H24N2O2/c27-24(21-9-3-1-4-10-21)26-16-14-25(15-17-26)19-20-8-7-13-23(18-20)28-22-11-5-2-6-12-22/h1-13,18H,14-17,19H2 |
InChI Key |
HDIJRVYDEWPSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenoxybenzyl Group: The piperazine intermediate is then reacted with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the phenoxybenzyl group.
Introduction of the Phenylmethanone Moiety: Finally, the compound is treated with benzoyl chloride to attach the phenylmethanone group, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The phenoxybenzyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
The compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Phenoxybenzyl)piperazino(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Comparisons
Solubility and pKa
- Spacer Effects : Piperazines with ethylene spacers (e.g., 8ac in ) exhibit higher solubility (80 μM at pH 2.0–6.5) and optimal pKa (~6–7) compared to directly attached substituents (solubility <20 μM) .
- 1-Benzoyl-4-(3-phenoxybenzyl)piperazine: The methylene-linked phenoxybenzyl group may reduce solubility (~20–40 μM range predicted) but improve membrane permeability.
Metabolic Stability
- Metabolic Hotspots: Piperazine rings are susceptible to N-deethylation and oxidation . The benzoyl group in 1-benzoyl-4-(3-phenoxybenzyl)piperazine likely slows metabolism compared to unsubstituted derivatives (e.g., BZP in ).
Biological Activity
1-Benzoyl-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active agents. Its unique structure allows it to interact with various neurotransmitter receptors, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-benzoyl-4-(3-phenoxybenzyl)piperazine is . The compound consists of:
- A piperazine ring that serves as the core structure.
- A benzoyl group at the 1-position, which enhances lipophilicity and receptor binding.
- A 3-phenoxybenzyl group at the 4-position, contributing to its biological activity.
Research indicates that 1-benzoyl-4-(3-phenoxybenzyl)piperazine interacts primarily with serotonin and dopamine receptors. These interactions are crucial for its pharmacodynamic profile, influencing neurotransmitter activity in the central nervous system (CNS). The piperazine moiety mimics natural neurotransmitters, facilitating binding to these receptors and potentially modulating their activity.
Neurotransmitter Receptor Interaction
In vitro studies have demonstrated that 1-benzoyl-4-(3-phenoxybenzyl)piperazine exhibits significant binding affinity for serotonin receptors (5-HT) and dopamine receptors (D2). These interactions suggest potential applications in treating mood disorders and other CNS-related conditions.
| Receptor Type | Binding Affinity (Ki) | Functional Role |
|---|---|---|
| 5-HT2A | Low nanomolar range | Antidepressant effects |
| D2 | Moderate nanomolar range | Antipsychotic potential |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including pancreatic cancer and ovarian cancer. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell cycle progression.
Case Studies
- Study on Antidepressant Effects : A study conducted on animal models indicated that administration of 1-benzoyl-4-(3-phenoxybenzyl)piperazine resulted in reduced depressive-like behavior, correlating with increased serotonin levels in the brain.
- Anticancer Efficacy : In a recent investigation, this compound was tested against ovarian cancer organoids derived from patients. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further drug development.
Synthesis Methods
The synthesis of 1-benzoyl-4-(3-phenoxybenzyl)piperazine can be achieved through several approaches:
- Nucleophilic Substitution : Utilizing piperazine derivatives and benzoyl chloride under basic conditions.
- Electrophilic Aromatic Substitution : Introducing the phenoxy group via electrophilic aromatic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
